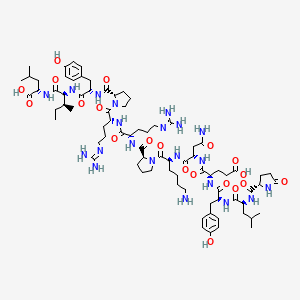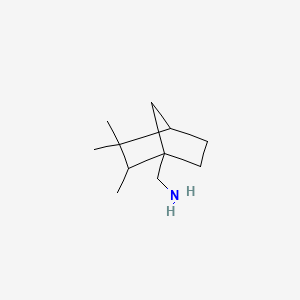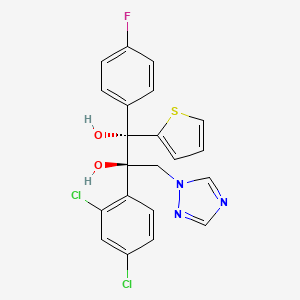
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a benzonitrile core substituted with a triazine ring and a fluorinated phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, which is then functionalized with the fluorinated phenyl group and the benzonitrile moiety. Common reagents used in these reactions include various halogenating agents, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of the target and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile derivatives: Compounds with similar benzonitrile cores but different substituents.
Triazine derivatives: Compounds featuring the triazine ring with various functional groups.
Fluorinated aromatic compounds: Molecules with fluorinated phenyl groups, which share some chemical properties.
Uniqueness
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the fluorinated phenyl group enhances its stability and reactivity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
205381-71-1 |
|---|---|
Molekularformel |
C18H12F4N6 |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
4-[[4-amino-6-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C18H12F4N6/c19-14-3-1-2-13(18(20,21)22)12(14)8-15-26-16(24)28-17(27-15)25-11-6-4-10(9-23)5-7-11/h1-7H,8H2,(H3,24,25,26,27,28) |
InChI-Schlüssel |
ZAWIWXSJNNROPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate](/img/structure/B12697711.png)




